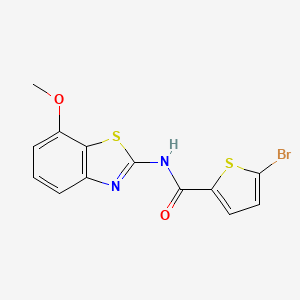

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S2/c1-18-8-4-2-3-7-11(8)20-13(15-7)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWCIMFAALWNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-7-methoxybenzothiazole, which is then reacted with 5-bromothiophene-2-carboxylic acid under amide coupling conditions. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) are often used .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its anti-tubercular activity and potential use in cancer therapy.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences Among Thiophene Carboxamide Derivatives

Key Observations :

- The target compound’s 7-methoxy group on the benzothiazole ring distinguishes it from analogs with chloro (e.g., ) or methyl (e.g., ) substituents.

Key Observations :

- TiCl₄-mediated coupling (e.g., ) is efficient for forming amide bonds between thiophene carboxylic acids and aromatic amines, yielding >75% in optimized cases.

- Suzuki cross-coupling (e.g., ) enables diversification of the thiophene ring, but yields depend on boronic acid electronics: electron-donating substituents (e.g., 4-OCH₃) improve yields (up to 72%), while bulky/electron-withdrawing groups reduce them (as low as 37%) .

Table 3: Functional Properties of Analogs

Key Observations :

- Anticancer activity in benzothiazole derivatives (e.g., ) suggests the target compound could be screened for similar effects.

Biological Activity

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, discussing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a benzothiazole moiety. The presence of these functional groups is believed to enhance the compound's biological activity by improving its lipophilicity and cell membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to cell death.

- Anticancer Activity : It is hypothesized that the compound inhibits specific enzymes or signaling pathways involved in tumor growth and proliferation.

Molecular Targets

The following table summarizes the molecular targets associated with the biological activity of this compound:

| Activity Type | Molecular Target | Mechanism |

|---|---|---|

| Antimicrobial | Bacterial cell membranes | Disruption leading to cell lysis |

| Anticancer | Enzymes/signaling pathways | Inhibition of tumor growth |

Research Findings

Recent studies have explored the biological activity of benzothiazole derivatives, highlighting their potential in cancer therapy and antimicrobial applications.

- Anticancer Studies : Research has shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated moderate to high activity against HCT116 and HeLa cells with IC50 values indicating effective concentrations for inducing cell death .

- Antimicrobial Activity : A comparative analysis revealed that certain benzothiazole derivatives showed superior inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli compared to traditional antibiotics . This suggests that this compound may possess similar or enhanced antimicrobial properties.

Case Studies

Several case studies have illustrated the efficacy of benzothiazole derivatives in clinical settings:

- Case Study 1 : A derivative was tested against a panel of cancer cell lines and exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

- Case Study 2 : In antimicrobial testing, a related compound demonstrated significant activity against multidrug-resistant bacterial strains, emphasizing the need for novel antibacterial agents in combating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.